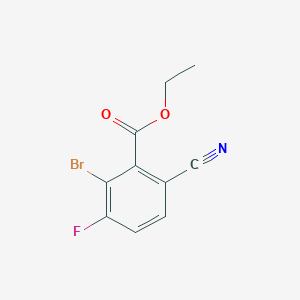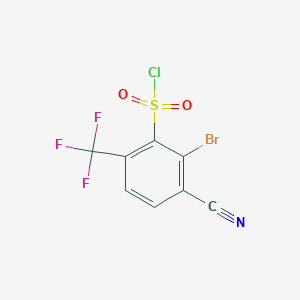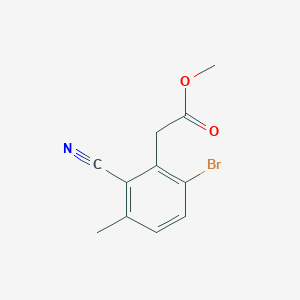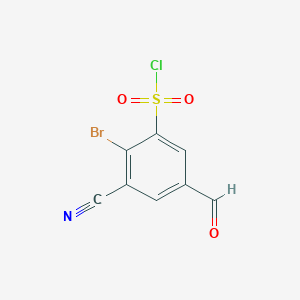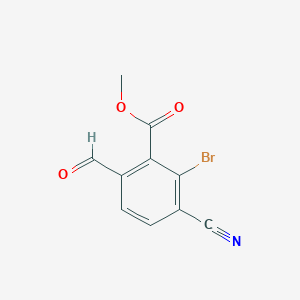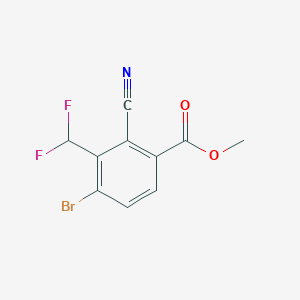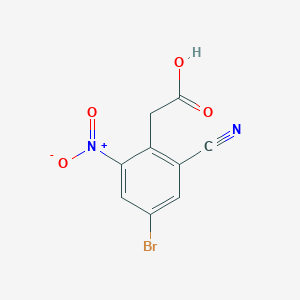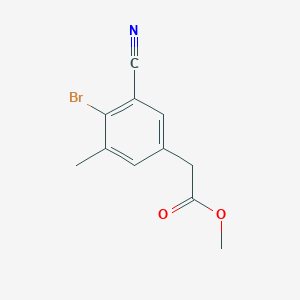
L-Proline, N-(1-oxobutyl)-L-leucyl-
Overview
Description
“L-Proline, N-(1-oxobutyl)-L-leucyl-” is a chemical compound with the molecular formula C9H15NO3 . It is also known as 1-butanoylpyrrolidine-2-carboxylic acid . The compound is used for medicinal purposes .
Molecular Structure Analysis
The molecular structure of “L-Proline, N-(1-oxobutyl)-L-leucyl-” consists of 28 bonds, including 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 five-membered ring . It also contains 1 carboxylic acid (aliphatic), 1 tertiary amide (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
“L-Proline, N-(1-oxobutyl)-L-leucyl-” has a predicted boiling point of 311.7±35.0 °C and a predicted density of 1.096±0.06 g/cm3 . Its pKa is predicted to be -2.48±0.40 .Scientific Research Applications
Fundamental Research and Industrial Use
L-Proline analogues, including L-Proline, N-(1-oxobutyl)-L-leucyl-, have been shown to be valuable for studying cellular metabolism and macromolecule synthesis regulation in both prokaryotic and eukaryotic cells. They are useful for industrial applications, such as in microorganisms that overproduce L-proline, which have been obtained by isolating mutants resistant to L-proline analogues. These compounds are also candidates for modifying the properties of peptides (Bach & Takagi, 2013).
Structural Studies and Enzyme Catalysis
The study of L-Proline's role in proteins, particularly in protein folding, structure, and stability, is significant. For example, crystal structures of delta1-pyrroline-5-carboxylate reductase from pathogens show L-proline's importance in enzyme catalysis and active site configuration (Nocek et al., 2005).
Polymer Synthesis
L-Proline and its derivatives have applications in synthesizing high molecular weight polypeptides and copolypeptides. They are used in creating copolymers with different amino acids, which can significantly impact the solubility and conformation of these polymers (Iizuka et al., 1993).
Asymmetric Synthesis and Organic Chemistry
L-Proline derivatives are widely used as asymmetric catalysts in organic reactions, such as aldol reactions, Mannich reactions, and CBS reductions. They are integral to synthesizing various bioactive molecules, highlighting their extensive role in medicinal chemistry and organic synthesis (Panday, 2011).
Biomedical Research
L-Proline is vital in primary metabolism and physiological functions, as demonstrated in studies on proline oxidase's control over cellular concentrations of proline, glutamate, and glutamine (Cappelletti et al., 2018).
Geochronological Studies
In geochronology, L-Proline has been used in studying amino acid racemization, particularly in understanding the processes of epimerization and peptide bond cleavage in proteins (Moir & Crawford, 1988).
properties
IUPAC Name |
(2S)-1-[(2S)-2-(butanoylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-4-6-13(18)16-11(9-10(2)3)14(19)17-8-5-7-12(17)15(20)21/h10-12H,4-9H2,1-3H3,(H,16,18)(H,20,21)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWOIMJJJQWPLY-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Proline, N-(1-oxobutyl)-L-leucyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



